molecular formula C15H12N6O3 B2996716 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034459-71-5

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2996716
CAS No.: 2034459-71-5
M. Wt: 324.3
InChI Key: QHKPRVZFBIODKN-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12N6O3 and its molecular weight is 324.3. The purity is usually 95%.
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Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an isoxazole ring, an oxadiazole ring, and a benzimidazole moiety. Its molecular formula is C15H14N4O3, with a molecular weight of 298.302 g/mol. The presence of these heterocycles is significant as they are known to exhibit diverse biological activities.

Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical biochemical pathways. The structural features of the compound allow for various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of target molecules .

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli50
Compound BS. aureus75
Compound CPseudomonas aeruginosa100

These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural characteristics .

Anticancer Activity

Oxadiazole derivatives have been reported to exhibit anticancer properties. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Compound DHeLa (cervical)10
Compound EMCF7 (breast)15

These results highlight the potential of this compound as a candidate for further anticancer research .

Case Studies

  • In Vitro Studies : A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound can lead to significant tumor regression in xenograft models of human cancers. These findings support the need for further exploration into its therapeutic applications.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3/c1-8-4-12(20-23-8)14-19-13(24-21-14)6-16-15(22)9-2-3-10-11(5-9)18-7-17-10/h2-5,7H,6H2,1H3,(H,16,22)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKPRVZFBIODKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.